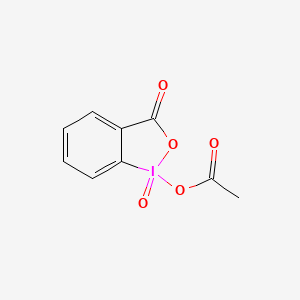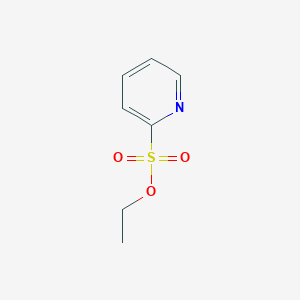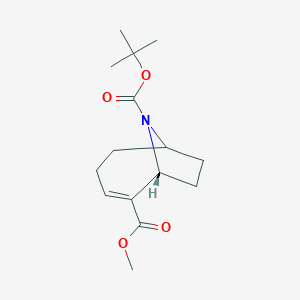![molecular formula C17H30O2Sn B14278335 (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane CAS No. 152404-98-3](/img/structure/B14278335.png)
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane is an organotin compound that has garnered interest in various fields of scientific research. Organotin compounds are known for their diverse applications, particularly in organic synthesis and industrial processes. This compound, with its unique structure, offers intriguing possibilities for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane typically involves the reaction of dicyclohexylmethanol with 2-methylpropanoic acid in the presence of a tin-based catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler organotin compounds.
Substitution: The compound can participate in substitution reactions where the stannane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce simpler organotin compounds. Substitution reactions can lead to a variety of functionalized organotin derivatives.
Applications De Recherche Scientifique
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane include other organotin compounds such as:
- Tributyltin chloride
- Triphenyltin hydroxide
- Dibutyltin diacetate
Uniqueness
What sets this compound apart is its unique structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
152404-98-3 |
|---|---|
Formule moléculaire |
C17H30O2Sn |
Poids moléculaire |
385.1 g/mol |
Nom IUPAC |
dicyclohexylmethyl(2-methylpropanoyloxy)tin |
InChI |
InChI=1S/C13H23.C4H8O2.Sn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;1-3(2)4(5)6;/h11-13H,1-10H2;3H,1-2H3,(H,5,6);/q;;+1/p-1 |
Clé InChI |
VHRLNSOWFJRSRR-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C(=O)O[Sn]C(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)

![2-[[5-[5-(Dimethylamino)thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B14278308.png)



![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
